molecular formula C28H41NO4Si B15337601 trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol

trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol

Cat. No.: B15337601
M. Wt: 483.7 g/mol
InChI Key: LXDCVZLBBOXCET-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a trans-configured cyclohexanol derivative with two key functional groups:

  • Position 4: A tert-butoxycarbonyl (Boc)-protected amino group.
  • Position 1: A hydroxymethyl group protected by a tert-butyldiphenylsilyl (TBDPS) ether.

Properties

Molecular Formula

C28H41NO4Si

Molecular Weight

483.7 g/mol

IUPAC Name

tert-butyl N-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C28H41NO4Si/c1-26(2,3)33-25(30)29-22-17-19-28(31,20-18-22)21-32-34(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,22,31H,17-21H2,1-6H3,(H,29,30)

InChI Key

LXDCVZLBBOXCET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine.

    Amination: The protected cyclohexanol is then subjected to amination using a suitable amine source.

    Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once the TBDPS group is removed.

    Reduction: The amine group can be reduced to form various derivatives.

    Substitution: The protected groups can be selectively removed and substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields the corresponding ketone.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of selective deprotection techniques.

Biology:

  • Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine:

  • Investigated for its role in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry:

Mechanism of Action

The mechanism of action for trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol primarily involves the selective removal of its protective groups under specific conditions. The Boc group is typically removed under acidic conditions, leading to the formation of a free amine, while the TBDPS group is removed using fluoride ions, exposing the hydroxyl group .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₄H₄₄NO₄Si (estimated).
  • Molecular Weight : ~568.8 g/mol.
  • Protecting Groups :
    • Boc Group : Enhances solubility in organic solvents and prevents undesired amine reactivity during synthesis.
    • TBDPS Group : A bulky silyl ether that stabilizes the hydroxymethyl group against nucleophilic or acidic conditions.

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors (e.g., Mer/Flt3 dual inhibitors) .

Structural Analogs with Varying Protecting Groups
Compound Name Protecting Groups Molecular Weight (g/mol) Key Differences
trans-4-(Boc-amino)cyclohexanol Boc (amine) 215.29 Lacks TBDPS group; simpler structure with lower hydrophobicity.
trans-4-(TBDMS-amino)cyclohexanol TBDMS (amine) ~283.5 TBDMS is less bulky than TBDPS, offering faster deprotection under mild acids.
trans-4-(Boc-amino)-1-(TBDPS-O-methyl)cyclohexanol (Target) Boc (amine), TBDPS (hydroxymethyl) ~568.8 Dual protection enhances stability in multi-step syntheses.

Reactivity Notes:

  • TBDPS requires fluoride ions (e.g., TBAF) for deprotection, while TBDMS can be cleaved with weaker acids .
  • The Boc group is typically removed with trifluoroacetic acid (TFA) or HCl .
Positional and Stereoisomers
  • cis-4-(Boc-amino)cyclohexanol : Exhibits distinct NMR patterns (e.g., δ 3.79 ppm for cis vs. δ 3.55 ppm for trans in ¹H NMR). Lower thermal stability due to steric strain in the cis configuration.
  • trans-4-(Hydroxymethyl)cyclohexanol : Unprotected hydroxyl group (MW = 130.18 g/mol) increases polarity and reduces shelf-life compared to TBDPS-protected analogs.
Functional Group Variants
Compound Name Functional Group Application
trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane Bromomethyl (leaving group) Suzuki couplings or nucleophilic substitutions.
trans-1-(Boc-amino)-4-ethynylcyclohexane Ethynyl (click chemistry handle) Bioconjugation or polymer synthesis.
Target Compound TBDPS-O-methyl (protected hydroxyl) Prevents oxidation during synthesis.

Key Insight :
The TBDPS-O-methyl group in the target compound is superior for long-term storage compared to bromomethyl or ethynyl derivatives, which are more reactive .

Analytical Data Comparison

¹H NMR Highlights :

  • Target Compound: Aromatic protons from TBDPS (δ 7.2–7.6 ppm), cyclohexanol protons (δ 1.1–2.8 ppm), and Boc tert-butyl (δ 1.35 ppm) .
  • trans-4-Boc-aminocyclohexanol: Lacks aromatic signals; cyclohexanol protons appear at δ 1.12–1.84 ppm .
  • cis-4-Boc-aminocyclohexanol: Distinct splitting patterns (e.g., δ 3.79 ppm for axial hydroxyl) .

Stability Data :

  • TBDPS ethers are stable up to pH 12, whereas TBDMS ethers degrade at pH < 4 .
  • Boc-protected amines remain intact under basic conditions but hydrolyze in strong acids .

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